molecular formula C9H6Cl2N2S B1620810 2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole CAS No. 851983-40-9

2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole

Cat. No. B1620810
M. Wt: 245.13 g/mol
InChI Key: QJHYCCBKRALUJV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. The InChI code for 2-(Chloromethyl)-5-(4-chlorophenyl)oxazole is 1S/C10H7Cl2NO/c11-5-10-13-6-9(14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2 and for 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is 1S/C9H6Cl2N2O/c10-5-8-12-13-9(14-8)6-1-3-7(11)4-2-6/h1-4H,5H2 . These codes provide a textual representation of the molecule’s structure and can be used to generate a 3D model.

Scientific Research Applications

Structural and Electronic Properties Analysis

  • The molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was analyzed using various spectroscopic techniques and single-crystal X-ray diffraction. This study highlighted its structural geometry and electronic properties, providing valuable insights into designing new chemical entities for specific applications, such as Nonlinear Optical (NLO) materials (Kerru et al., 2019).

Synthesis Techniques

  • A synthesis process involving microwave irradiation was reported for a thiadiazole derivative, showcasing a methodology that could be relevant for synthesizing related compounds (Li, Wang, & Da, 2001).

Antimicrobial Applications

  • Metal chelates of a thiadiazole derivative were synthesized and characterized, indicating potential antimicrobial applications (Patel & Singh, 2009).

Antiviral Activity

  • Sulfonamide derivatives of a similar thiadiazole compound were synthesized, showing anti-tobacco mosaic virus activity, hinting at potential antiviral applications (Chen et al., 2010).

Corrosion Inhibition

  • The efficacy of thiadiazole derivatives as corrosion inhibitors for mild steel was evaluated, providing insights into industrial applications related to metal preservation (Bentiss et al., 2007).

Safety And Hazards

Safety information includes hazard statements and precautionary statements. For 2-(Chloromethyl)-5-(4-chlorophenyl)oxazole, the hazard statements are H302, H335, and H314, indicating that it is harmful if swallowed, may cause respiratory irritation, and causes severe skin burns and eye damage . For 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, the hazard statement is H301, indicating that it is toxic if swallowed .

properties

IUPAC Name

2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-5-8-12-13-9(14-8)6-1-3-7(11)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHYCCBKRALUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377702
Record name SBB059609
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole

CAS RN

851983-40-9
Record name SBB059609
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 851983-40-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Li, L Hu, X Wang, Z Zhou, L Deng, Y Xu, L Zhang - Bioorganic Chemistry, 2019 - Elsevier
The free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor δ (PPARδ) were considered as potential anti-diabetic targets, and the dual FFA1/PPARδ agonists …
Number of citations: 22 www.sciencedirect.com
W Mazumdar - 2020 - search.proquest.com
Transition Metal Catalyzed Reactions for the Synthesis of N-Heterocycles Transition Metal Catalyzed Reactions for the Synthesis of N-Heterocycles Abstract Transition metal catalyzed …
Number of citations: 2 search.proquest.com

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